molecular formula C6H2Cl4 B074063 1,2,4,5-Tetrachlorobenzene-d2 CAS No. 1198-57-8

1,2,4,5-Tetrachlorobenzene-d2

Cat. No. B074063
CAS RN: 1198-57-8
M. Wt: 217.9 g/mol
InChI Key: JHBKHLUZVFWLAG-QDNHWIQGSA-N
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Description

“1,2,4,5-Tetrachlorobenzene-d2” is an isomer of tetrachlorobenzene, which is a colorless crystalline compound . It has the molecular formula C6D2Cl4 . It was once used as intermediates in the production of pesticides, specifically trichlorophenols . This method has been discontinued because it also produced 2,3,7,8-tetrachlorodibenzo-p-dioxin .


Synthesis Analysis

1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . A patent titled “Process for 1,2,4,5-tetrachlorobenzene” has been filed, which might provide more details on the synthesis process .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrachlorobenzene-d2 can be represented as C1=C(C(=CC(=C1Cl)Cl)Cl)Cl . More details about its structure can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Thermodynamic Studies

1,2,4,5-Tetrachlorobenzene-d2 is used in thermodynamic studies to understand the energy changes associated with chemical reactions. Its stable isotopic labeling allows for precise tracking in experimental setups, providing valuable data on enthalpy and entropy changes .

Raman Spectroscopy

This compound is utilized in Raman spectroscopy to investigate molecular vibrations and chemical bonding. The deuterated version, in particular, offers clearer insights into the vibrational modes due to the isotopic shift, which helps in the assignment of normal vibrations .

Eutectic Crystallization Studies

Researchers employ 1,2,4,5-Tetrachlorobenzene-d2 in the study of eutectic crystallization in pseudo binary systems. It acts as a high-melting diluent, which is crucial for understanding the crystallization behavior of polyethylene and similar polymers .

Safety and Hazards

1,2,4,5-Tetrachlorobenzene-d2 is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Exposure to 1,2,4,5-Tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe .

properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKHLUZVFWLAG-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrachlorobenzene-d2

CAS RN

1198-57-8
Record name 1,2,4,5-Tetrachlorobenzene-d2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is deuterium substitution important in vibrational spectroscopy?

A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.

Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?

A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].

Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?

A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.

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